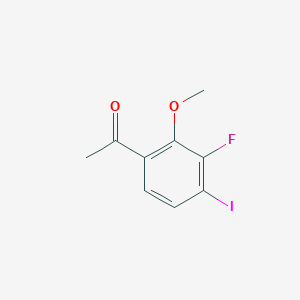
3'-Fluoro-4'-iodo-2'-methoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-4’-iodo-2’-methoxyacetophenone is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . This compound is a derivative of acetophenone, featuring fluorine, iodine, and methoxy substituents on the aromatic ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride to produce 3’-fluoro-4’-methoxyacetophenone . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to yield the final product .
Industrial Production Methods: While specific industrial production methods for 3’-Fluoro-4’-iodo-2’-methoxyacetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can modify the functional groups on the aromatic ring.
Scientific Research Applications
3’-Fluoro-4’-iodo-2’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a probe in biochemical studies.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-iodo-2’-methoxyacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methoxy group. These substituents can affect the compound’s interaction with various molecular targets and pathways, facilitating specific chemical transformations.
Comparison with Similar Compounds
3’-Fluoro-4’-methoxyacetophenone: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4’-Iodo-2’-methoxyacetophenone: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
3’-Fluoro-4’-iodoacetophenone: Lacks the methoxy group, altering its solubility and reactivity.
Uniqueness: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone is unique due to the presence of all three substituents (fluorine, iodine, and methoxy) on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and research applications.
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
1-(3-fluoro-4-iodo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8FIO2/c1-5(12)6-3-4-7(11)8(10)9(6)13-2/h3-4H,1-2H3 |
InChI Key |
HWMQANZADHTCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















